N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
Brand Name:
Vulcanchem
CAS No.:
147240-99-1
VCID:
VC21149025
InChI:
InChI=1S/C15H23IN2.BrH/c1-17(12-13-18-9-2-3-10-18)11-8-14-4-6-15(16)7-5-14;/h4-7H,2-3,8-13H2,1H3;1H
SMILES:
CN(CCC1=CC=C(C=C1)I)CCN2CCCC2.Br
Molecular Formula:
C15H23IN2
Molecular Weight:
358.26 g/mol
N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
CAS No.: 147240-99-1
Cat. No.: VC21149025
Molecular Formula: C15H23IN2
Molecular Weight: 358.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147240-99-1 |
|---|---|
| Molecular Formula | C15H23IN2 |
| Molecular Weight | 358.26 g/mol |
| IUPAC Name | 2-(4-iodophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;hydrobromide |
| Standard InChI | InChI=1S/C15H23IN2.BrH/c1-17(12-13-18-9-2-3-10-18)11-8-14-4-6-15(16)7-5-14;/h4-7H,2-3,8-13H2,1H3;1H |
| Standard InChI Key | FHHSUJBNYZMYEI-UHFFFAOYSA-N |
| SMILES | CN(CCC1=CC=C(C=C1)I)CCN2CCCC2.Br |
| Canonical SMILES | CN(CCC1=CC=C(C=C1)I)CCN2CCCC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator